molecular formula C9H11Cl2NO3 B12412923 3-Chlorotyrosine-13C9, 15N (hydrochloride)

3-Chlorotyrosine-13C9, 15N (hydrochloride)

Cat. No.: B12412923
M. Wt: 262.02 g/mol
InChI Key: DDKBCJANROGKFJ-HLRMJPPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorotyrosine-13C9, 15N (hydrochloride) is a compound labeled with stable isotopes of carbon-13 and nitrogen-15. It is a derivative of 3-Chlorotyrosine, an amino acid that has been modified to include these isotopes. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorotyrosine-13C9, 15N (hydrochloride) typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves large-scale synthesis using automated systems and reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

3-Chlorotyrosine-13C9, 15N (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorotyrosine-13C9, 15N (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves its incorporation into biological systems where it can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The isotopic labels allow for precise detection and quantification, enabling researchers to study metabolic pathways, protein interactions, and drug metabolism. The molecular targets and pathways involved depend on the specific application and experimental design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorotyrosine-13C9, 15N (hydrochloride) is unique due to its isotopic labeling, which provides enhanced detection and tracking capabilities in research applications. This makes it particularly valuable in studies requiring precise quantification and analysis of metabolic pathways and protein interactions .

Properties

Molecular Formula

C9H11Cl2NO3

Molecular Weight

262.02 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-(3-chloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,11+1;

InChI Key

DDKBCJANROGKFJ-HLRMJPPESA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])Cl)O.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O.Cl

Origin of Product

United States

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